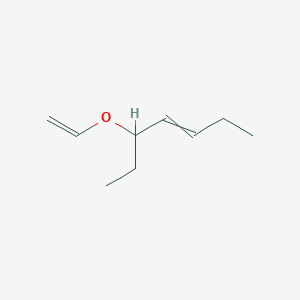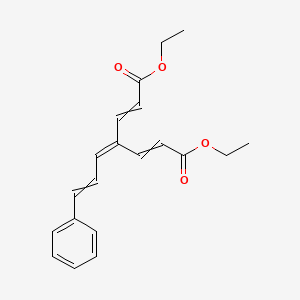
Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate is an organic compound known for its unique structure and potential applications in various fields. This compound features a conjugated system of double bonds and a phenyl group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate typically involves a Knoevenagel condensation reaction. This reaction is performed by reacting diethyl malonate with cinnamaldehyde in the presence of a base such as piperidine or pyrrolidine. The reaction is usually carried out under mild conditions, often at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent quality and purity of the final product.
化学反应分析
Types of Reactions
Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the conjugated system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters.
科学研究应用
Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate involves its interaction with various molecular targets and pathways. The conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. The phenyl group may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Cinnamaldehyde: A related compound with a similar phenylprop-2-enal structure, known for its use in flavoring and fragrance.
Diethyl malonate: A precursor in the synthesis of Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate, used in various organic synthesis reactions.
Uniqueness
This compound stands out due to its extended conjugated system and the presence of both ester and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
90156-04-0 |
|---|---|
分子式 |
C20H22O4 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
diethyl 4-cinnamylidenehepta-2,5-dienedioate |
InChI |
InChI=1S/C20H22O4/c1-3-23-19(21)15-13-18(14-16-20(22)24-4-2)12-8-11-17-9-6-5-7-10-17/h5-16H,3-4H2,1-2H3 |
InChI 键 |
JZZYQBODFACJPD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC(=CC=CC1=CC=CC=C1)C=CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
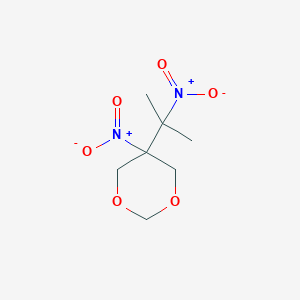
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
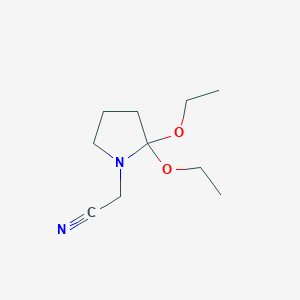


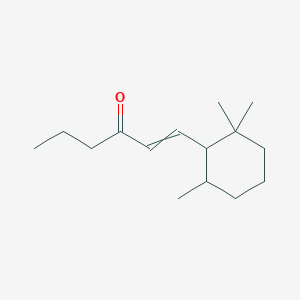
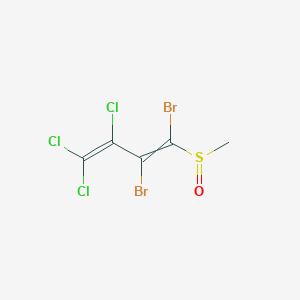
![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)

![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)

![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
